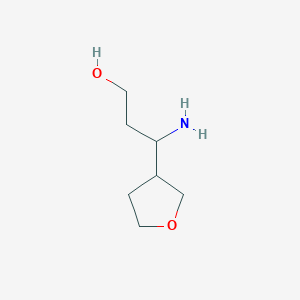

3-Amino-3-(oxolan-3-yl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-3-(oxolan-3-yl)propan-1-ol: es un compuesto orgánico con la fórmula molecular C₇H₁₅NO₂. Presenta una cadena de tres carbonos con un grupo amino y un grupo hidroxilo unidos al primer carbono, y un anillo de oxolano unido al tercer carbono.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de 3-Amino-3-(oxolan-3-yl)propan-1-ol se puede lograr a través de varios métodos. Un enfoque común involucra la reacción de oxirano con una amina apropiada bajo condiciones controladas. La reacción generalmente requiere un catalizador y se lleva a cabo a una temperatura específica para asegurar que se obtenga el producto deseado.

Métodos de Producción Industrial: En un entorno industrial, la producción de this compound puede implicar el uso de reactores a gran escala y procesos de flujo continuo. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, y el producto a menudo se purifica utilizando técnicas como la destilación o la cristalización.

Análisis De Reacciones Químicas

Tipos de Reacciones: El 3-Amino-3-(oxolan-3-yl)propan-1-ol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar un compuesto carbonílico.

Reducción: El grupo amino se puede reducir para formar una amina.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Reactivos como cloruro de tionilo o tribromuro de fósforo se pueden utilizar para reacciones de sustitución.

Productos Principales:

Oxidación: Formación de una cetona o un aldehído.

Reducción: Formación de una amina primaria o secundaria.

Sustitución: Formación de compuestos halogenados u otros derivados.

Aplicaciones Científicas De Investigación

Química: El 3-Amino-3-(oxolan-3-yl)propan-1-ol se utiliza como bloque de construcción en la síntesis orgánica. Su estructura única permite la creación de moléculas complejas y el estudio de mecanismos de reacción.

Biología: En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones enzimáticas y las vías metabólicas. Su similitud estructural con ciertas biomoléculas lo convierte en una herramienta valiosa en los estudios bioquímicos.

Medicina: Las aplicaciones potenciales en medicina incluyen el desarrollo de nuevos productos farmacéuticos. Los grupos funcionales del compuesto se pueden modificar para crear candidatos a fármacos con actividades biológicas específicas.

Industria: En el sector industrial, el this compound se utiliza en la producción de productos químicos y materiales especiales. Su reactividad y versatilidad lo hacen adecuado para diversos procesos de fabricación.

Mecanismo De Acción

El mecanismo de acción del 3-Amino-3-(oxolan-3-yl)propan-1-ol implica su interacción con dianas moleculares específicas. Los grupos amino e hidroxilo pueden formar enlaces de hidrógeno y participar en reacciones nucleofílicas. Estas interacciones pueden afectar la actividad enzimática, la unión a receptores y otros procesos bioquímicos. El anillo de oxolano proporciona estabilidad estructural e influye en la reactividad general del compuesto.

Comparación Con Compuestos Similares

Compuestos Similares:

- 3-Amino-2-(oxolan-3-yl)propan-1-ol

- 3-Amino-1-(oxolan-3-yl)propan-1-ol

- 2-Amino-3-(1H-indol-3-yl)propan-1-ol

Comparación: El 3-Amino-3-(oxolan-3-yl)propan-1-ol es único debido a la posición de los grupos amino e hidroxilo en la cadena de carbono. Esta disposición específica permite una reactividad e interacciones distintas en comparación con compuestos similares. La presencia del anillo de oxolano también contribuye a sus propiedades únicas, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.

Actividad Biológica

3-Amino-3-(oxolan-3-yl)propan-1-ol, also referred to as 3-Amino-1-(oxolan-3-yl)propan-1-ol, is a compound characterized by its unique molecular structure that includes an oxolane (tetrahydrofuran) ring, an amino group, and a hydroxyl group. This combination of functional groups enables the compound to engage in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₉NO₂, and its structural features facilitate interactions with biological macromolecules. The presence of both amino and hydroxyl groups allows for hydrogen bonding, which can influence enzyme activity and receptor interactions. This structural capability suggests potential applications in drug development and therapeutic interventions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can function as a ligand, binding to receptors or enzymes and modulating their activity. This modulation can lead to various biological effects depending on the target involved:

Molecular Targets:

- Enzymes: The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptors: It may bind to receptors involved in signaling pathways related to cell growth, apoptosis, or inflammation.

Pathways Involved:

Research indicates that the compound could affect pathways such as:

- Cell Growth: By modulating growth factor receptors.

- Apoptosis: Influencing apoptotic pathways through interaction with caspases or other apoptotic proteins.

- Inflammation: Potentially affecting cytokine signaling pathways.

Biological Activity

Recent studies have highlighted the potential biological activities of this compound:

- Antitumor Activity: Preliminary research suggests that the compound may exhibit antitumor properties by inhibiting tumor cell proliferation in vitro.

- Neuroprotective Effects: Due to its ability to cross the blood-brain barrier (BBB), it may have implications in neurodegenerative diseases.

- Anti-inflammatory Properties: The compound has shown promise in modulating inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-2-(oxolan-3-yl)propan-1-ol | Similar oxolane ring; different amino position | Variation in reactivity due to structural differences |

| 2-Amino-3-(1H-indol-3-yl)propan-1-ol | Indole ring instead of oxolane | Potentially different biological activity |

| 3-Amino-propanol | Lacks oxolane ring | Distinct pharmacological properties |

Case Studies and Research Findings

Several studies have focused on the biological activity of 3-Amino-3-(oxolan-3-y)propan-1-o:

- In Vitro Studies: Research conducted on various cancer cell lines demonstrated that the compound could inhibit cell growth through apoptosis induction.

- Animal Models: In vivo studies indicated potential neuroprotective effects, suggesting that the compound might mitigate neurodegeneration in models of Alzheimer's disease.

- Mechanistic Studies: Investigations into its mechanism revealed that 3-Amino-3-(oxolan-3-y)propan-1-o interacts with key signaling pathways, including those involving PI3K/Akt and MAPK pathways.

Propiedades

Fórmula molecular |

C7H15NO2 |

|---|---|

Peso molecular |

145.20 g/mol |

Nombre IUPAC |

3-amino-3-(oxolan-3-yl)propan-1-ol |

InChI |

InChI=1S/C7H15NO2/c8-7(1-3-9)6-2-4-10-5-6/h6-7,9H,1-5,8H2 |

Clave InChI |

GRCRZKAJDQKYCR-UHFFFAOYSA-N |

SMILES canónico |

C1COCC1C(CCO)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.